1-Acetyl-3-indoxyl-d4 Sulfate
Description
1-Acetyl-3-indoxyl-d4 Sulfate is a deuterated organic sulfate compound, structurally derived from indoxyl sulfate (IS) through acetylation at the 1-position and deuteration at four hydrogen sites (denoted as -d4). Its chemical formula is C₁₀H₅D₄NO₅S, with a molecular weight of approximately 271.3 g/mol (exact mass may vary based on isotopic purity). This compound is primarily utilized as a stable isotopic internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to measure endogenous levels of indoxyl sulfate in biological matrices . The deuterium labeling minimizes interference from non-deuterated analytes, enhancing assay precision.
Properties
Molecular Formula |
C₁₀H₅D₄NO₅S |
|---|---|
Molecular Weight |
259.27 |
Synonyms |
1-Acetyl-3-hydroxyindole-d4 Sulfate; N-Acetyl-3-hydroxyindole-d4 Sulfate; N-Acetylindol-3-ol-d4 Sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Indoxyl Sulfate (IS)
Structural Differences :
- 1-Acetyl-3-indoxyl-d4 Sulfate : Features an acetyl group (-COCH₃) at the 1-position and four deuterium atoms, replacing hydrogens in the indole ring.
- Indoxyl Sulfate: Lacks acetylation and deuteration; formula is C₈H₇NO₄S (molecular weight: 213.2 g/mol).
Physicochemical Properties :
- Both compounds are water-soluble due to the sulfate group. Acetylation in this compound may slightly alter lipophilicity compared to IS, affecting chromatographic retention times.
Ceftolozane Sulfate
Structural Differences :
Antimony(III) Sulfate (Sb₂(SO₄)₃)
Structural Differences :
- Antimony(III) Sulfate: An inorganic sulfate with the formula Sb₂(SO₄)₃ (molecular weight: 531.7 g/mol). It forms crystalline solids with a density of 3.62 g/cm³ .
- This compound : Organic, aromatic, and deuterated.
Nickel Sulfate (NiSO₄)
Structural Differences :
- Nickel Sulfate: Inorganic hexahydrate (NiSO₄·6H₂O; molecular weight: 262.8 g/mol) forming blue crystals .
- This compound: Organic, deuterated, and non-metallic.
Data Table: Comparative Analysis
Key Research Findings
- IS vs. This compound : While IS exacerbates CKD and fibrosis via TGF-β1 activation , its deuterated analog is metabolically inert, enabling precise quantification of IS in disease models .
- Sulfate Source Variability: Sulfate mineral sources (e.g., inorganic vs. organic) impact bioavailability and stability, as seen in dairy cattle studies . However, this compound’s deuterated structure ensures analytical reliability, avoiding such variability.
Q & A
Q. How can researchers integrate this compound data into multi-omics frameworks for systems toxicology?
- Methodological Answer : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to map metabolic pathways. Use network analysis (e.g., weighted correlation networks) to identify nodes influenced by deuterated metabolites. Cross-reference with databases like HMDB or KEGG for pathway enrichment .
Key Methodological Insights
- Isotopic Integrity : Critical for tracer studies; validate via orthogonal techniques (NMR, MS).
- Analytical Rigor : Use deuterium-specific fragmentation and matrix-matched validation.
- Data Interpretation : Address isotopic dilution and kinetic isotope effects in metabolic models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

